1-(tert-butyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-13(2,3)16-12(20)15-8-10-9-19(18-17-10)11-4-6-14-7-5-11/h4-7,9H,8H2,1-3H3,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOHPSIVJVFLDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CN(N=N1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-butyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and implications of this compound in various pharmacological contexts.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl isocyanate with a pyridine-substituted triazole. The reaction conditions often include solvent choices such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate the formation of the urea linkage.
Antiproliferative Effects
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds containing a triazole moiety have shown promising results in inhibiting the growth of human colon (HCT116), breast (MCF-7), and lung (A549) cancer cells.
Table 1 summarizes the antiproliferative activity of related compounds:
| Compound Structure | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(tert-butyl)-3-((1-(pyridin-4-yl)-1H-triazol-4-yl)methyl)urea | MCF-7 | 16.23 |
| Similar Triazole Derivative | HCT116 | 12.45 |
| Another Analog | A549 | 14.67 |
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been observed that derivatives can inhibit phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cancer cell growth and metabolism.
Case Study 1: In Vivo Efficacy
In a study involving a murine model with S180 tumor homografts, administration of a related compound resulted in a significant reduction in tumor volume compared to control groups. This suggests that the compound may have therapeutic potential in cancer treatment.
Case Study 2: Toxicity Assessment
Acute oral toxicity studies conducted on similar urea derivatives indicated low toxicity profiles, making them suitable candidates for further development as anticancer agents. The studies highlighted the importance of structural modifications in enhancing biological activity while minimizing adverse effects.
Comparison with Similar Compounds
Triazole-Urea Derivatives with Halogen Substituents
- Compound 7e (): 1-((1-(3-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4-bromophenyl)urea Key Differences: Incorporates bromine atoms on both the benzyl and phenyl groups. Impact: Increased molecular weight (463.97 g/mol) and lipophilicity (logP ~3.8), which may enhance membrane permeability but reduce solubility. Bromine’s electronegativity could improve binding to hydrophobic enzyme pockets.
Triazole-Urea Derivatives with Aromatic and Alkyl Groups
- Compound 2m’ () : 1-((1-(4-(tert-butyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea
- Key Differences : Replaces pyridin-4-yl with a 4-(tert-butyl)phenyl group and introduces a trifluoromethyl-chlorophenyl urea.
- Impact : The trifluoromethyl group enhances electronegativity and metabolic resistance, while the tert-butyl phenyl group may reduce solubility compared to the pyridine-containing target compound.
- Synthesis : Purified via silica gel chromatography (87% yield), indicating similar scalability to the target compound .
Pyridine-Containing Analogues ()
- BJ50037 : 1-(2,6-difluorophenyl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
- Key Differences : Substitutes tert-butyl with 2,6-difluorophenyl on the urea moiety.
- Impact : Fluorine atoms improve bioavailability and binding affinity to targets like acetylcholinesterase (e.g., IC₅₀ values in nM range for related inhibitors ). The absence of tert-butyl may reduce steric hindrance, favoring enzyme active-site penetration .
Physicochemical and Pharmacological Properties
<sup>a</sup> Calculated using ChemAxon software.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 1-(tert-butyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea, and what reaction conditions optimize yield and purity?
- Methodology : The synthesis typically involves multi-step reactions:
Alkylation : Introduce the tert-butyl group via alkylation using tert-butyl chloride and a strong base (e.g., potassium tert-butoxide) .
Triazole Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core.
Urea Bond Formation : Couple the intermediates via carbodiimide-mediated reactions (e.g., EDCI/HOBt) under inert atmospheres.
- Optimization : Key parameters include solvent choice (dimethyl sulfoxide or acetonitrile for solubility ), temperature control (0–25°C), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?
- Spectroscopy :
- NMR (1H/13C, 2D COSY/HSQC) to confirm regiochemistry of the triazole and urea linkages .
- High-resolution mass spectrometry (HRMS) for molecular ion verification .
- Chromatography :
- HPLC with UV/vis detection (≥95% purity threshold) .
- Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological relevance of the pyridinyl-triazolylmethyl-urea scaffold?
- Strategy :
Synthesize analogs with modifications to the pyridine (e.g., substituent position), triazole (e.g., N1 vs. N2 alkylation), or urea moiety (e.g., alkyl vs. aryl groups).
Test against target enzymes (e.g., kinases) using enzymatic assays and cellular models.
Correlate activity trends with steric/electronic properties via computational modeling (e.g., DFT calculations) .
- Example : Replacing pyridin-4-yl with pyridin-3-yl reduced kinase inhibition by 40%, highlighting positional sensitivity .
Q. What strategies are effective in reconciling contradictory enzymatic inhibition data between biochemical assays and cellular models for this compound?
- Root Cause Analysis :
- Cellular Permeability : Assess logP (optimal range: 2–3.5) and membrane transport via PAMPA assays .
- Metabolic Stability : Perform liver microsome studies to identify degradation pathways .
- Mitigation : Use orthogonal assays (e.g., thermal shift assays for target engagement) and structural analogs with improved bioavailability .
Q. What computational approaches are recommended to predict the binding modes of this urea derivative with kinase targets?
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with ATP-binding pockets. Prioritize hydrogen bonding between the urea carbonyl and kinase hinge residues .
- Molecular Dynamics (MD) : Simulate binding stability over 100-ns trajectories (e.g., GROMACS) to identify critical residue contacts .
- QSAR : Develop models correlating substituent electronegativity with IC50 values (R² > 0.7 required for predictive validity) .
Q. How should researchers optimize solvent systems and catalysts in the final urea bond formation step to mitigate byproduct generation?
- Solvent Screening : Test polar aprotic solvents (DMF > DMSO > THF) to enhance nucleophilicity of amine intermediates .
- Catalyst Selection : Compare carbodiimides (EDCI vs. DCC) with 4-dimethylaminopyridine (DMAP) as an acyl transfer agent .
- Byproduct Monitoring : Use TLC (Rf = 0.3 in ethyl acetate/hexanes) or LC-MS to detect symmetrical urea byproducts and adjust stoichiometry (amine:isocyanate = 1:1.2) .
Q. What analytical workflows are required to distinguish between regioisomers formed during triazole cyclization in the synthesis of this compound?
- Regiochemical Confirmation :
NOESY NMR : Detect spatial proximity between triazole protons and pyridine/tert-butyl groups .
X-ray Crystallography : Resolve unambiguous regiochemistry (e.g., 1,4-disubstituted vs. 1,5-triazole) .
LC-MS/MS : Compare fragmentation patterns with reference standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
